molecular formula C14H19NO2 B14771492 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No.: B14771492
M. Wt: 233.31 g/mol
InChI Key: RWLKVSHJPVWYGR-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and 4-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution on the benzaldehyde.

    Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the piperidinyl group, making it less versatile in certain reactions.

    4-Methylpiperidine: Lacks the benzaldehyde core, limiting its applications in synthesis.

    4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid: An oxidized form of the compound with different reactivity.

Uniqueness

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)14-9-13(17-2)4-3-12(14)10-16/h3-4,9-11H,5-8H2,1-2H3

InChI Key

RWLKVSHJPVWYGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)OC)C=O

Origin of Product

United States

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